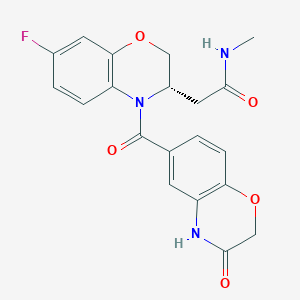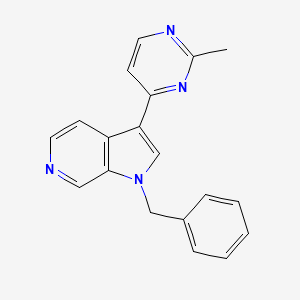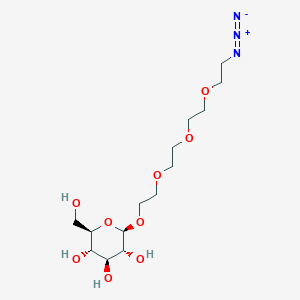
アジド-PEG4-β-D-グルコース
概要
説明
Azido-PEG4-beta-D-glucose is a compound that combines a polyethylene glycol (PEG) spacer with a beta-D-glucose moiety and an azide functional group. This unique structure allows it to be used in various chemical reactions, particularly in the field of click chemistry. The PEG spacer enhances solubility in aqueous media, while the beta-D-glucose moiety increases selectivity in PEGylation reactions .
科学的研究の応用
Azido-PEG4-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugates
Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation techniques
Industry: Utilized in the development of advanced materials and nanotechnology
作用機序
Target of Action
Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
Azido-PEG4-beta-D-glucose is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG4-beta-D-glucose are related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Azido-PEG4-beta-D-glucose as a linker in the synthesis of PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media
Result of Action
The result of Azido-PEG4-beta-D-glucose’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes depending on the function of the degraded proteins.
Action Environment
The action of Azido-PEG4-beta-D-glucose can be influenced by environmental factors such as the presence of copper catalysts for the CuAAc reaction, and the presence of molecules with Alkyne, DBCO, or BCN groups for click chemistry reactions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could also influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
Azido-PEG4-beta-D-glucose plays a significant role in biochemical reactions due to its azide group, which enables Click Chemistry . This chemistry is often used in the synthesis of PROTACs , a new class of drugs that target proteins for degradation
Cellular Effects
Its role in Click Chemistry suggests it may influence cell function by enabling the targeted degradation of specific proteins when used in the synthesis of PROTACs .
Molecular Mechanism
Azido-PEG4-beta-D-glucose can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a cornerstone of Click Chemistry and allows for the creation of complex molecules with high specificity and yield .
Transport and Distribution
Its hydrophilic PEG spacer and D-glucose group suggest it may be soluble in aqueous media , which could influence its distribution.
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG4-beta-D-glucose is typically synthesized through a multi-step process involving the functionalization of PEG and glucose derivatives. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent. The reaction conditions usually involve mild temperatures and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of Azido-PEG4-beta-D-glucose follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired purity levels. The compound is then stored under specific conditions to maintain its stability and reactivity .
化学反応の分析
Types of Reactions
Azido-PEG4-beta-D-glucose primarily undergoes click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and drug development .
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
SPAAC: Strain-promoted reactions typically use cyclooctynes or dibenzocyclooctyne (DBCO) derivatives under mild conditions
Major Products
The major products of these reactions are triazole-linked compounds, which are stable and can be further functionalized for various applications .
類似化合物との比較
Similar Compounds
- Azido-PEG4-beta-D-mannose
- Azido-PEG4-beta-D-galactose
- Azido-PEG4-beta-D-glucuronic acid
Uniqueness
Azido-PEG4-beta-D-glucose stands out due to its unique combination of a PEG spacer, beta-D-glucose moiety, and azide group. This structure provides enhanced solubility, selectivity, and reactivity, making it more versatile compared to its analogs .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
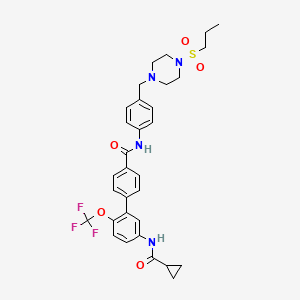
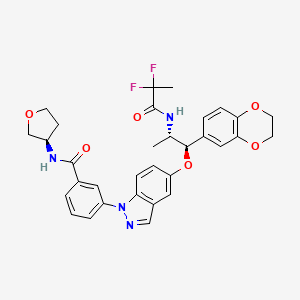
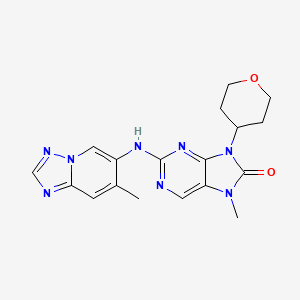
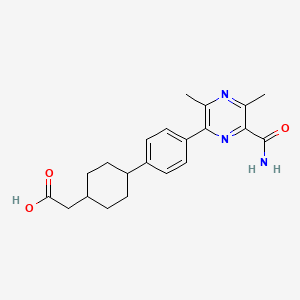
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
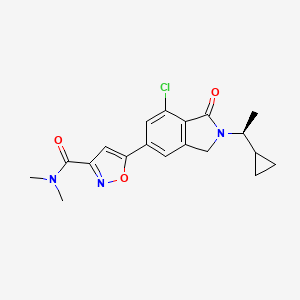

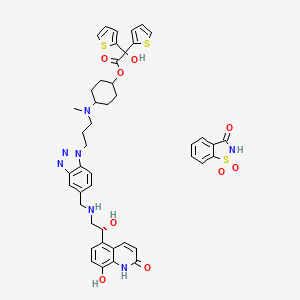
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
